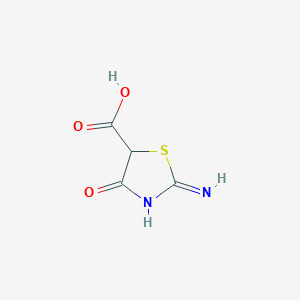
2-((2-Methylpiperidin-1-yl)sulfonyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Methylpiperidin-1-yl)sulfonyl)ethanamine is a chemical compound with the molecular formula C8H18N2O2S and a molecular weight of 206.30572 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a sulfonyl group attached to an ethanamine chain. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-((2-Methylpiperidin-1-yl)sulfonyl)ethanamine typically involves the reaction of 2-methylpiperidine with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-((2-Methylpiperidin-1-yl)sulfonyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Applications De Recherche Scientifique
2-((2-Methylpiperidin-1-yl)sulfonyl)ethanamine is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and material science.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It is used in biochemical assays to investigate enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications. It is being investigated for its role in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 2-((2-Methylpiperidin-1-yl)sulfonyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural stability and enhances binding affinity to the target molecules .
Comparaison Avec Des Composés Similaires
2-((2-Methylpiperidin-1-yl)sulfonyl)ethanamine can be compared with other similar compounds, such as:
2-((2-Methylpiperidin-1-yl)sulfonyl)ethanol: This compound has a hydroxyl group instead of an amine group, leading to different chemical reactivity and applications.
2-((2-Methylpiperidin-1-yl)sulfonyl)ethanoic acid: The presence of a carboxylic acid group instead of an amine group results in different biological activities and uses.
2-((2-Methylpiperidin-1-yl)sulfonyl)ethanamide:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H18N2O2S |
|---|---|
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
2-(2-methylpiperidin-1-yl)sulfonylethanamine |
InChI |
InChI=1S/C8H18N2O2S/c1-8-4-2-3-6-10(8)13(11,12)7-5-9/h8H,2-7,9H2,1H3 |
Clé InChI |
IRFWRGQABNUXHB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1S(=O)(=O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Ethoxybenzo[d]thiazol-6-ol](/img/structure/B15052573.png)
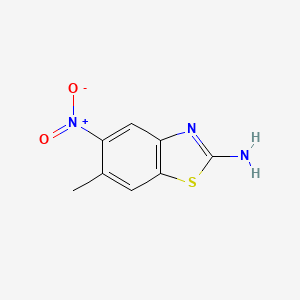
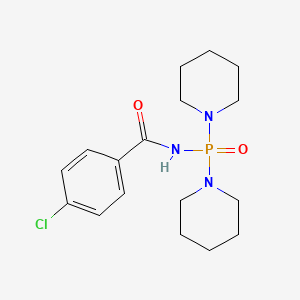
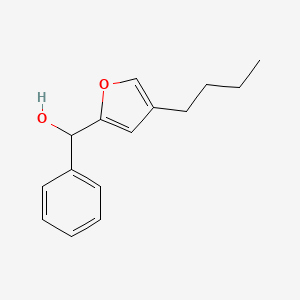
![4-[4'-(1H-pyrazol-4-yl)-[1,1'-biphenyl]-4-yl]-1H-pyrazole](/img/structure/B15052612.png)
![4-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B15052613.png)
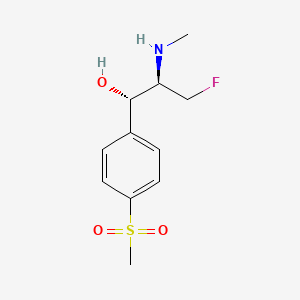
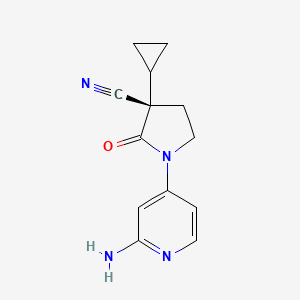
![(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B15052623.png)
